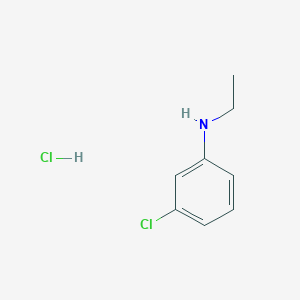
Agn-PC-0niaro
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0niaro is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0niaro typically involves chemical reduction methods. One of the most common methods is the reduction of silver nitrate (AgNO3) using sodium citrate (TSC) and sodium borohydride (NaBH4) as reducing agents . The reaction is carried out in an aqueous solution, and the pH of the reaction mixture is maintained at around 8 to optimize the yield and properties of the nanoparticles .
Industrial Production Methods
Industrial production of this compound often employs green synthesis techniques to ensure eco-friendliness and cost-effectiveness. These methods utilize biological sources, such as plant extracts, to reduce silver ions and produce nanoparticles . This approach not only minimizes the use of hazardous chemicals but also allows for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0niaro undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the properties of the compound and enhancing its applicability in different fields.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) under controlled conditions.
Substitution: Substitution reactions involving this compound often require the presence of nucleophiles and appropriate solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of silver oxide (Ag2O), while reduction reactions typically yield colloidal silver nanoparticles .
Scientific Research Applications
Agn-PC-0niaro has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a catalyst in various chemical reactions due to its high reactivity and stability.
Mechanism of Action
The mechanism of action of Agn-PC-0niaro involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by generating reactive oxygen species (ROS) that can damage cellular components, leading to antimicrobial and anticancer activities . Additionally, this compound can interact with proteins and enzymes, disrupting their normal functions and leading to cell death in targeted cells .
Comparison with Similar Compounds
Similar Compounds
Silver Nanoparticles (AgNPs): Similar to Agn-PC-0niaro in terms of their antimicrobial and catalytic properties.
Gold Nanoparticles (AuNPs): Known for their stability and biocompatibility, often used in medical applications.
Copper Nanoparticles (CuNPs): Exhibits excellent electrical conductivity and is used in electronic applications.
Uniqueness of this compound
This compound stands out due to its unique combination of stability, reactivity, and eco-friendly synthesis methods. Unlike other nanoparticles, this compound can be produced using green synthesis techniques, making it a more sustainable option for various applications .
Properties
CAS No. |
59734-61-1 |
|---|---|
Molecular Formula |
C8H11Cl2N |
Molecular Weight |
192.08 g/mol |
IUPAC Name |
3-chloro-N-ethylaniline;hydrochloride |
InChI |
InChI=1S/C8H10ClN.ClH/c1-2-10-8-5-3-4-7(9)6-8;/h3-6,10H,2H2,1H3;1H |
InChI Key |
FCPNAVMOUZFJRS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=CC=C1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















